molecular formula C8H16N2O B1396236 (3S)-1-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349699-66-6

(3S)-1-(Oxetan-3-yl)piperidin-3-amine

Cat. No. B1396236
M. Wt: 156.23 g/mol
InChI Key: FECUYKSSLLPDLH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-1-(Oxetan-3-yl)piperidin-3-amine” is a chemical compound with the molecular formula C8H16N2O . It has a molecular weight of 156.22 . This compound is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(3S)-1-(Oxetan-3-yl)piperidin-3-amine” consists of an oxetane ring attached to a piperidine ring via an amine group . The specific arrangement of these groups gives the molecule its unique properties.

Scientific Research Applications

Functionalization and Reactivity

Selective Functionalization of sp(3) C-H Bonds A study detailed the selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom using (diacetoxyiodo)benzene (DIB). The process allowed for the direct diacetoxylation of alpha and beta sp(3) C-H adjacent to a nitrogen atom in piperidine derivatives, offering a pathway for the formation of various cis-2,3-diacetoxylated piperidines. The reactivity of this functionalization opens up new possibilities in synthetic chemistry, particularly in the manipulation and transformation of piperidine structures (Shu et al., 2009).

Oxaziridine-mediated Intramolecular Amination of sp(3)-hybridized C-H Bonds A new method involving oxaziridine-mediated amination of sp(3)-hybridized C-H bonds was described. This approach enables efficient intramolecular cyclization to produce a variety of piperidine and tetrahydroisoquinoline structures. The resulting aminal intermediates offer functional handles for further structural elaboration, making this methodology a powerful tool for constructing structurally complex nitrogen-containing heterocycles (Allen et al., 2009).

Chemical Activation and Reaction Pathways

Chemical Activation of Piperidine by Formaldehyde Research has explored the interaction of piperidine in glucose/lysine model systems. A strategy based on Py-GC/MS analysis with an isotope labelling technique was developed to identify reaction products incorporating piperidine moieties. The study highlighted the formation of reactive 1-methylidenepiperidinium ion with formaldehyde, which can undergo further aldol addition reactions to form compounds like 3-(piperidin-1-yl)propanal and 3-(pyridin-1(4 H )-yl)propanal. Additionally, the oxidation of piperidine into di- and tetrahydropyridine derivatives can generate reactive eneamine moieties capable of nucleophilic attack at carbonyl groups, forming pyridine derivatives. This study provides significant insights into the reactivity and potential applications of piperidine in various chemical contexts (Nikolov & Yaylayan, 2010).

properties

IUPAC Name

(3S)-1-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECUYKSSLLPDLH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(Oxetan-3-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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